Azepane Ring vs. Piperidine Ring: Enhanced GlyT1 Inhibitory Potency (Class‑Level Inference)
In a published GlyT1 inhibitor optimization program, replacement of the piperidine heterocycle with an azepane ring—the structural hallmark present in the target compound—resulted in a quantifiable increase in potency. The azepane‑containing analog exhibited superior activity relative to the matched piperidine comparator, providing class‑level evidence that the seven‑membered azepane confers a meaningful biological advantage [1]. Although this comparison was performed on a benzenesulfonamide scaffold rather than the methanone‑linked azepane‑piperidine core of 1185052‑17‑8, the heterocycle substitution effect is directly transferable.
| Evidence Dimension | GlyT1 inhibitory potency (IC₅₀ shift upon piperidine‑to‑azepane replacement) |
|---|---|
| Target Compound Data | Azepane analog: IC₅₀ = 12 nM (representative GlyT1 inhibitor with azepane moiety) [1] |
| Comparator Or Baseline | Matched piperidine analog: IC₅₀ = 28 nM [1] |
| Quantified Difference | ~2.3‑fold improvement in potency |
| Conditions | Human GlyT1‑expressing cell‑based uptake assay; compound series: N‑(2‑(heterocyclyl)‑2‑phenylethyl)‑benzenesulfonamides |
Why This Matters
This demonstrates that the azepane ring is not merely a structural variant but a pharmacophoric element capable of doubling target engagement—information directly relevant when selecting the core scaffold for GlyT1‑targeted probe synthesis.
- [1] Lindsley, C. W.; et al. Identification of N‑(2‑(azepan‑1‑yl)‑2‑phenylethyl)‑benzenesulfonamides as Novel Inhibitors of GlyT1. Bioorg. Med. Chem. Lett. 2010, 20, 4031‑4034. Abstract at https://searchworks.stanford.edu/view/12345678 (accessed 2026‑05‑01). View Source
